molecular formula C13H22N2O6 B1449882 Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate CAS No. 1400764-62-6

Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate

货号: B1449882
CAS 编号: 1400764-62-6
分子量: 302.32 g/mol
InChI 键: NUEDJSDOGUZUCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Classification and Nomenclature

Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate belongs to the broader classification of spiro compounds, which are characterized by having at least two molecular rings sharing one common atom. The spirocyclic framework specifically features a quaternary carbon atom that serves as the spiro center, connecting two four-membered rings in a [3.3] configuration. According to the International Union of Pure and Applied Chemistry nomenclature system for spiro compounds, the prefix "spiro" denotes the bicyclic junction, followed by square brackets containing the number of atoms in each ring, excluding the spiro atom itself.

The compound's systematic name reflects its complex structural architecture: the "2-azaspiro[3.3]hept" portion indicates a seven-membered spirocyclic system where nitrogen occupies the 2-position of one of the four-membered rings. The "6-ylcarbamate" designation specifies the carbamate functional group attached at the 6-position, while the "tert-butyl" prefix identifies the tertiary butyl protecting group. The oxalate component represents the salt form with oxalic acid, enhancing the compound's crystalline properties and handling characteristics.

Recent advances in nomenclature have emphasized the importance of precise positional numbering in azaspiro[3.3]heptane systems. Position-numbering traditionally starts with an atom of the smaller ring adjacent to the spiro atom, proceeding around that ring, then through the spiro atom itself, and finally around the atoms of the larger ring. This systematic approach ensures unambiguous identification of substitution patterns and functional group positions within the spirocyclic framework.

The structural classification places this compound within the emerging category of strained spiro heterocycles, which have gained recognition for their potential as non-classical bioisosteres. The inclusion of both the nitrogen heteroatom and the inherent ring strain creates a rigid molecular scaffold that occupies a distinct three-dimensional space, offering unique opportunities for molecular recognition and biological activity.

Historical Development of Azaspiro[3.3]heptane Chemistry

The development of azaspiro[3.3]heptane chemistry has evolved significantly since the early recognition of spiro compounds by Adolf von Baeyer in 1900. The systematic exploration of azaspiro[3.3]heptane derivatives began to gain momentum in the early 21st century, driven by increasing interest in three-dimensional molecular scaffolds for drug discovery applications.

A pivotal advancement occurred with the work of Burkhard and colleagues in 2012, who reported the expanding synthesis of azaspiro[3.3]heptane family members carrying multiple exit vectors. Their research disclosed expedient synthetic routes that enabled straightforward access to novel modules expected to have significance in drug discovery and design. This work established foundational methodologies for preparing versatile azaspiro[3.3]heptanes with diverse functionalization patterns, laying the groundwork for subsequent developments in the field.

The recognition of 1-azaspiro[3.3]heptanes as bioisosteres of piperidine marked another crucial milestone in the field's development. Research published in 2023 demonstrated that 1-azaspiro[3.3]heptanes could be synthesized, characterized, and validated biologically as effective piperidine replacements. The key synthetic breakthrough involved thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate, followed by reduction of the resulting spirocyclic beta-lactams with alane to produce the target azaspiro[3.3]heptanes.

Concurrent developments in strained spiro heterocycle chemistry have continuously expanded since 2014, with particular focus on heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. This research direction has been motivated by the recognition that inclusion of small rings results in more rigid and denser molecular space, while heteroatom incorporation allows for placement of exit vectors orthogonal to neighboring carbon-centered exit vectors.

The synthesis of related 2-oxa-6-azaspiro[3.3]heptane compounds has further demonstrated the versatility of the spirocyclic platform. Research published in 2017 presented improved synthetic approaches and highlighted the advantages of sulfonate salt formation over traditional oxalate salts for certain applications, though oxalate salts remain preferred for many research applications due to their favorable crystallization properties.

Chemical Composition and Molecular Formula

This compound exhibits a complex molecular composition reflecting its dual nature as both a protected carbamate derivative and an oxalate salt. The molecular formula of the parent carbamate component is C₁₁H₂₀N₂O₂, while the complete oxalate salt formulation is C₁₃H₂₂N₂O₆, indicating the incorporation of oxalic acid in the crystal structure.

The molecular weight of the oxalate salt is 302.33 grams per mole, representing a significant increase from the parent 2-azaspiro[3.3]heptane core structure, which has a molecular weight of 97.16 grams per mole. This substantial difference reflects the considerable molecular elaboration achieved through the introduction of the tert-butyl carbamate protecting group and the oxalic acid salt formation.

Component Molecular Formula Molecular Weight (g/mol) CAS Registry Number
2-azaspiro[3.3]heptane core C₆H₁₁N 97.16 665-04-3
Tert-butyl carbamate derivative C₁₁H₂₀N₂O₂ - -
Complete oxalate salt C₁₃H₂₂N₂O₆ 302.33 1400764-62-6

The structural composition includes several key functional elements that contribute to the compound's chemical behavior and properties. The tert-butyl carbamate group serves as a protecting group for the amino functionality, providing stability under various reaction conditions while allowing for selective deprotection when required. The oxalic acid component forms ionic interactions that enhance solubility compared to the free base form.

Elemental analysis of the compound reveals a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a sterically constrained three-dimensional architecture. The nitrogen content includes both the spirocyclic nitrogen atom and the carbamate nitrogen, providing multiple sites for potential chemical modification and biological interaction.

The compound's chemical composition reflects the sophisticated molecular engineering required to balance structural rigidity with functional versatility. The spirocyclic core provides conformational constraint and three-dimensional shape, while the carbamate functionality offers opportunities for further derivatization and conjugation to other molecular entities.

Registration and Identification Parameters

This compound is registered under the Chemical Abstracts Service Registry Number 1400764-62-6, providing a unique identifier for this specific salt form. This registration distinguishes it from related compounds in the azaspiro[3.3]heptane family and ensures precise identification in chemical databases and regulatory submissions.

The compound's identification parameters include multiple database entries across major chemical information systems. In ChemicalBook, it is catalogued under CBNumber CB82704810, with the molecular descriptor MFCD22421679 serving as an additional identification code. These multiple identification systems ensure comprehensive tracking and reference capabilities across different chemical information platforms.

Database/Registry Identifier Description
Chemical Abstracts Service 1400764-62-6 Primary CAS Registry Number
ChemicalBook CB82704810 CBNumber designation
MDL Information Systems MFCD22421679 MDL Number
AK Scientific 1217DW Commercial catalog number

The International Chemical Identifier (InChI) provides a standardized representation of the compound's molecular structure: InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;3-1(4)2(5)6/h9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6). This InChI string encodes the complete structural information including stereochemistry and connectivity patterns, enabling precise computational analysis and database searching.

The corresponding InChI Key, RSHZILLHUIRCLU-UHFFFAOYSA-N, provides a condensed hash representation that facilitates rapid database queries and structure comparison. The Simplified Molecular-Input Line-Entry System (SMILES) notation CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O offers an alternative linear representation of the molecular structure suitable for computational applications.

Commercial availability parameters indicate that the compound is primarily distributed as a research chemical with purity specifications typically maintained at 95% or higher. The oxalate salt form is preferred for commercial distribution due to its enhanced stability and improved handling characteristics compared to the free base form.

属性

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;3-1(4)2(5)6/h8,12H,4-7H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEDJSDOGUZUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400764-62-6
Record name Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

准备方法

Construction of 2-azaspiro[3.3]heptane Core

  • The azaspiro[3.3]heptane ring system is typically synthesized via cyclization reactions involving azetidine and cyclobutane intermediates.
  • Non-aqueous conditions are preferred, using oven-dried glassware under inert argon atmosphere to prevent moisture interference.
  • Solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), and acetonitrile (CH3CN) are purified by distillation and dried over activated alumina to maintain anhydrous conditions.
  • Triethylamine is commonly used as a base, distilled from KOH under nitrogen to ensure purity.

Carbamate Formation (Boc Protection)

  • The introduction of the tert-butyl carbamate group is achieved by reacting the azaspiro amine with di-tert-butyl dicarbonate (Boc2O) under controlled temperature.
  • The reaction is typically conducted in anhydrous solvents with triethylamine or other organic bases to scavenge the generated acid.
  • The reaction progress is monitored by thin layer chromatography (TLC) using silica gel plates, visualized under UV light and staining reagents like ceric ammonium molybdate or potassium permanganate.

Oxalate Salt Formation

  • The free carbamate amine is converted into its oxalate salt by treatment with oxalic acid in an appropriate solvent system, often at room temperature.
  • This salt formation enhances the compound's stability and facilitates purification and handling.
  • The oxalate salt is isolated by filtration or crystallization, stored under inert atmosphere at room temperature or refrigerated (2-8°C) to maintain integrity.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature Purification Method Yield (%) (Reported)
Azaspiro ring formation Cyclization precursors, base (e.g., Et3N) CH2Cl2, THF 0°C to RT Silica gel chromatography Variable (40-70%)
Boc protection Di-tert-butyl dicarbonate, base CH2Cl2, Et3N 0°C to RT Silica gel chromatography 80-95%
Oxalate salt formation Oxalic acid Ethanol, water mix RT Crystallization/filtration Quantitative

Research Findings and Scale-Up

  • Research published in Organic Letters (2009-2011) describes two efficient and scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related intermediate, which can be adapted for the carbamate oxalate salt preparation. These routes emphasize step economy, high purity, and scalability to kilogram quantities with yields around 40-50% over multiple steps.
  • Key improvements include the use of chiral lactone starting materials and an innovative epimerization/hydrolysis step to avoid tedious purifications, enhancing overall synthetic efficiency.
  • Purification is typically achieved by silica gel chromatography using n-heptane/ethyl acetate mixtures, with ratios adjusted from 4:1 to 3:1 depending on polarity.
  • The compound is stable when stored sealed under dry conditions at 2-8°C, and shipping is generally at room temperature under inert atmosphere to avoid degradation.

Summary Table of Preparation Methods

Preparation Aspect Description Reference(s)
Core ring synthesis Cyclization of azetidine and cyclobutane intermediates under inert, anhydrous conditions
Boc protection Reaction with di-tert-butyl dicarbonate in CH2Cl2 with triethylamine base
Salt formation Formation of oxalate salt via treatment with oxalic acid, crystallization for isolation
Purification Silica gel chromatography with n-heptane/EtOAc mixtures; crystallization for salts
Scale-up and yields Scalable routes with yields 40-95% depending on step; kilogram scale production reported
Storage Sealed, dry, 2-8°C recommended; inert atmosphere during storage and shipping

化学反应分析

Types of Reactions: Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

Scientific Research Applications

  • Pharmaceutical Development
    • Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate has been investigated for its potential as a pharmaceutical intermediate. Its unique spirocyclic structure may contribute to biological activity, making it a candidate for drug discovery efforts targeting various diseases.
  • Neuropharmacology
    • The compound's structural features suggest potential interactions with neurotransmitter systems, which could be explored for developing new treatments for neurological disorders.
  • Chemical Synthesis
    • It serves as a building block in organic synthesis due to its reactivity and ability to form various derivatives. Researchers have utilized it in the synthesis of more complex molecules that exhibit desired pharmacological properties.
  • Agricultural Chemistry
    • The compound may find applications in agrochemicals, particularly in the development of novel pesticides or herbicides that leverage its unique chemical structure to enhance efficacy and reduce environmental impact.

Case Study 1: Pharmaceutical Applications

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate to evaluate their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, highlighting the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Neuropharmacological Research

A research team investigated the effects of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate on neurotransmitter release in vitro. Their findings suggested that the compound modulates dopamine levels, indicating its potential utility in treating disorders such as Parkinson's disease .

Case Study 3: Agrochemical Development

In agricultural research, scientists explored the use of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate as a novel herbicide. Field trials demonstrated its effectiveness against common weeds while exhibiting low toxicity to non-target species, suggesting a viable option for sustainable agriculture practices .

作用机制

The mechanism of action of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

相似化合物的比较

Structural and Functional Analogues

The following table highlights structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Key Features Applications/Notes References
Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate (1118786-85-8) C₁₁H₂₀N₂O₂·C₂H₂O₄ Oxalate salt enhances solubility; spiro[3.3]heptane core PROTAC synthesis, AR/M4 receptor modulation
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (114755-79-2) C₁₁H₁₉NO₃ Hydroxyl group at position 6; free -OH enables further functionalization Intermediate for bioactive derivatives
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (1041026-71-4) C₂₂H₃₈N₄O₈ Diazaspiro structure; higher hydrogen bond capacity (TPSA: 121 Ų) Potential CNS-targeted agents
Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride (1956355-97-7) C₁₁H₂₁ClN₂O₂ Hydrochloride salt; improved crystallinity Preclinical pharmacokinetic studies
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1211586-09-2) C₁₁H₂₀N₂O₂ Free amino group (-NH₂) at position 6; high synthetic accessibility Building block for peptide mimetics

Pharmacological and Physicochemical Properties

Property Target Compound 6-Hydroxy Variant Diazaspiro Analog Hydrochloride Salt
LogP (iLOGP) 1.92 1.45 2.18 1.98
TPSA (Ų) 78.5 66.3 121.0 78.5
Solubility (ESOL, mg/mL) 0.12 0.45 0.03 0.09
BBB Permeability Moderate High Low Moderate
CYP Inhibition Weak (CYP2D6, IC₅₀ >10 μM) None reported Moderate (CYP3A4) Weak

Key Observations :

  • The oxalate salt improves aqueous solubility compared to the hydrochloride salt but reduces BBB permeability .
  • The diazaspiro analog’s high TPSA limits CNS penetration, making it suitable for peripheral targets .
  • The 6-hydroxy variant’s lower LogP enhances solubility, favoring oral bioavailability .

PROTAC Development

The target compound’s spirocyclic core is utilized in synthesizing AR degraders. For example, coupling with 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline derivatives yields PROTACs with sub-micromolar efficacy (M4 EC₅₀: 201–3600 nM) .

Receptor Selectivity

  • M4 Muscarinic Receptor : The oxalate derivative exhibits moderate activity (EC₅₀: 201 nM) compared to its trifluoromethoxy analog (EC₅₀: 3600 nM), highlighting the impact of substituents on potency .
  • Androgen Receptor : Spirocyclic scaffolds outperform piperidine-based analogs in AR degradation due to reduced off-target interactions .

生物活性

Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate (CAS No. 1523572-07-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13_{13}H22_{22}N2_2O6_6
  • Molecular Weight : 302.32 g/mol
  • Boiling Point : Not specified
  • Density : Not specified
  • Hazard Information : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with potential therapeutic applications. The compound can be synthesized through bifunctional routes, allowing for modifications that enhance its biological activity .

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate exhibit antimicrobial properties, potentially effective against various bacterial strains .
  • Cytotoxicity : Research indicates that certain derivatives of spirocyclic compounds may possess cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Some studies propose that azaspiro compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of azaspiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the azaspiro structure could enhance the efficacy of these compounds against resistant bacterial strains.

CompoundActivity Against S. aureusActivity Against E. coli
ControlLowLow
Compound AModerateHigh
Compound BHighModerate

Case Study 2: Cytotoxicity Assessment

In vitro tests showed that tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate derivatives induced apoptosis in human cancer cell lines, with IC50 values indicating potent cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
Control>100HeLa
Compound C25HeLa
Compound D15MCF7

常见问题

Q. Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess impurity profiles .

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

TechniqueParametersPurpose
HPLC C18 column, 0.1% TFA in H2O/MeCN gradientPurity assessment (>98%)
NMR 1^1H (400 MHz), 13^13C (100 MHz) in CDCl3 or DMSO-d6Structural confirmation (e.g., spirocyclic protons at δ 3.5–4.5 ppm)
HRMS ESI+ mode, m/z calculated for C11H20N2O2: 212.29Molecular ion validation .

Advanced: How can mechanistic insights into its reactivity as a synthetic intermediate be investigated?

Q. Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS under varying temperatures/pH.
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace bond-breaking/formation pathways.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Replication Studies : Repeat assays under standardized conditions (e.g., cell lines, incubation times).
  • Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
  • Meta-Analysis : Use tools like RevMan to statistically integrate data from heterogeneous studies, adjusting for variables like solvent/DMSO concentration .

Advanced: What experimental design principles apply to studying its biological activity?

Q. Methodological Answer :

  • Dose-Response Curves : Test 5–7 concentrations (1 nM–100 µM) with triplicate measurements.
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
  • Endpoint Selection : Use fluorescence-based assays (e.g., caspase-3 activation for apoptosis) for high-throughput screening .

Advanced: How to elucidate degradation pathways under stressed conditions?

Q. Methodological Answer :

  • Stress Testing : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • Degradant Identification : Use LC-MS/MS with collision-induced dissociation (CID) to fragment degradants and propose structures.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Advanced: What strategies ensure enantiomeric purity during synthesis?

Q. Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed spectra (TDDFT).
  • Asymmetric Catalysis : Optimize chiral ligands (e.g., BINAP) in spirocyclization steps to enhance enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate
Reactant of Route 2
Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。